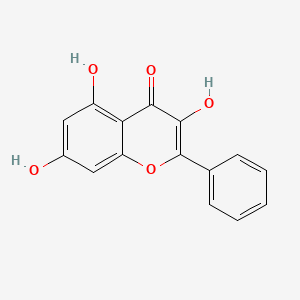







|
REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]([C:7]2[O:17][C:16]3[CH:15]=[C:14]([OH:18])[CH:13]=[C:12]([OH:19])[C:11]=3[C:9](=[O:10])[C:8]=2[OH:20])=[CH:5][CH:6]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:28][CH3:29].[CH3:30][C:31](C)=O>>[CH2:30]([O:20][C:8]1[C:9](=[O:10])[C:11]2[C:16](=[CH:15][C:14]([O:18][CH2:28][CH3:29])=[CH:13][C:12]=2[OH:19])[O:17][C:7]=1[C:4]1[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1)[CH3:31] |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred overnight, at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
ADDITION
|
|
Details
|
water (20 mL) and concentrated ammonium hydroxide (2 mL) were added
|
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted with ethyl acetate (20 mL×2)
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was dried
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by preparative TLC plate (silica, ethyl acetate/petroleum ether 2:8)
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC1=C(OC2=CC(=CC(=C2C1=O)O)OCC)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 21 mg | |
| YIELD: PERCENTYIELD | 64% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |